(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
Overview
Description
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps:
Cyclization: The initial step involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: The next step is the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolopyrazine structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: The compound is utilized in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of (3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes, receptors, and other proteins, thereby modulating their functions. For instance, it may inhibit certain enzymes or activate specific receptors, leading to therapeutic effects .
Comparison with Similar Compounds
(3S,8AR)-3-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
(3S,8aR)-3-(4-Hydroxybenzyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antimicrobial and anti-inflammatory properties.
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine: Exhibits antiviral and antifungal activities.
(3S,8aR)-3-Butyloctahydropyrrolo[1,2-a]pyrazine: Used in drug discovery research for its kinase inhibitory properties.
Properties
IUPAC Name |
(3S,8aR)-3-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-10-15-8-4-7-12(15)9-14-13/h11-14H,1-10H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZJHFGBVBPDDS-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CN3CCCC3CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H]2CN3CCC[C@@H]3CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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